molecular formula C15H19NO2 B8417738 3-(4-Cyano-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester

3-(4-Cyano-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester

Cat. No. B8417738
M. Wt: 245.32 g/mol
InChI Key: MBBBFTUAPAUXNA-UHFFFAOYSA-N
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Patent
US08148410B2

Procedure details

The title compound is prepared from 4-bromo-3-ethyl-5-methyl-benzonitrile and commercially available acrolein diethyl acetal following literature procedures (G. Battistuzzi, S. Cacchi, G. Fabrizi, R. Bernini, Synlett 8 (2003) 1133-1136); LC-MS: tR=0.91 min; 1H NMR (CDCl3): δ 1.2 (m, 6H), 2.38 (s, 3H), 2.44 (m, 2H), 2.70 (q, J 7.5 Hz, 2H), 3.03 (m, 2H), 4.18 (q, J 7.3 Hz, 2H), 7.30 (s, 1H), 7.34 (s, 1H).
Name
4-bromo-3-ethyl-5-methyl-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH2:11][CH3:12].[CH2:13]([O:15][CH:16]([O:19]CC)[CH:17]=[CH2:18])[CH3:14]>>[CH2:13]([O:15][C:16](=[O:19])[CH2:17][CH2:18][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH2:11][CH3:12])[CH3:14]

Inputs

Step One
Name
4-bromo-3-ethyl-5-methyl-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=C(C=C(C=C1C)C#N)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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